N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

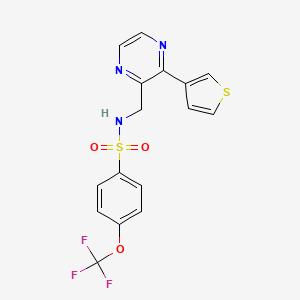

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazine core substituted with a thiophen-3-yl group and a benzenesulfonamide moiety modified with a trifluoromethoxy (OCF₃) group. The trifluoromethoxy group is a strong electron-withdrawing substituent, which enhances metabolic stability and influences binding interactions in biological systems. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazine-sulfonamide hybrids) have been explored for antimicrobial, anticancer, and antiviral activities .

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)25-12-1-3-13(4-2-12)27(23,24)22-9-14-15(21-7-6-20-14)11-5-8-26-10-11/h1-8,10,22H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAXNQHHUWKREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Sulfonamide Formation: The benzenesulfonamide group is incorporated through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base like triethylamine.

Final Assembly: The final step involves the coupling of the pyrazine-thiophene intermediate with the benzenesulfonamide derivative under suitable conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing Groups : The target’s -OCF₃ group (vs. -CH₃ in or -F in ) may improve metabolic stability and target binding via electronegative interactions.

- Heterocyclic Influence : The pyrazine-thiophene core (shared with ) enables π-π stacking and hydrogen bonding, critical for protein interactions. However, the absence of a solubilizing group (e.g., acetamide in ) may limit the target’s aqueous solubility.

- Molecular Weight : The target (~440 g/mol) falls within the acceptable range for drug-likeness (Rule of Five), unlike bulkier analogues like (589 g/mol), which may face bioavailability challenges.

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a sulfonamide group, a pyrazine ring, and a thiophene ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and chemical formula:

- IUPAC Name : this compound

- Chemical Formula : C₁₆H₁₄F₃N₃O₂S

This structure incorporates multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes by blocking their active sites. This is particularly relevant in antimicrobial activity where it can inhibit bacterial dihydropteroate synthase.

- Interaction with Receptors : The pyrazine and thiophene rings may enhance binding affinity to various biological targets, including receptors involved in inflammatory pathways.

Antimicrobial Activity

The sulfonamide moiety is well-known for its antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, sulfonamides are often used in treating infections caused by Gram-positive and Gram-negative bacteria.

Antiviral Potential

Research has indicated that heterocyclic compounds like this compound may possess antiviral properties. For example, derivatives of pyrazine have shown activity against viral replication processes, making them candidates for further investigation in antiviral drug development .

Case Studies and Experimental Data

-

Antimicrobial Studies : A study evaluated the efficacy of various sulfonamide derivatives against bacterial strains. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Organism Compound A 0.5 S. aureus Compound B 2 E. coli This compound TBD TBD - Antiviral Activity : In vitro studies demonstrated that certain pyrazine derivatives inhibited viral replication in cell cultures at concentrations as low as 0.1 µM, suggesting that this compound could be similarly effective.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and what reagents are critical for its functional groups?

- Methodology : The synthesis typically involves:

Thiophene-Pyrazine Coupling : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene ring to the pyrazine core .

Trifluoromethoxy Introduction : Electrophilic substitution or nucleophilic aromatic substitution using trifluoromethylating agents like Umemoto’s reagent .

Sulfonamide Formation : Reacting the amine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Critical Reagents : Pd(PPh₃)₄ for coupling, trifluoromethylation agents, and sulfonyl chlorides.

Q. How can researchers characterize the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and connectivity, with emphasis on sulfonamide NH (~10-12 ppm) and trifluoromethoxy CF₃ splitting .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 456.06) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved for this compound?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for trifluoromethoxy group stability under assay conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.